3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide
Description
3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide is a benzamide derivative featuring a chloro-substituted benzene ring linked via an amide bond to a 2-(2,3-dihydro-1H-inden-1-yl)ethyl group. This structure combines aromatic and alicyclic moieties, which may confer unique physicochemical and biological properties. The dihydroindenyl group contributes to lipophilicity, affecting membrane permeability and pharmacokinetics .
Properties
CAS No. |
78239-29-9 |
|---|---|
Molecular Formula |
C18H18ClNO |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
3-chloro-N-[2-(2,3-dihydro-1H-inden-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H18ClNO/c19-16-6-3-5-15(12-16)18(21)20-11-10-14-9-8-13-4-1-2-7-17(13)14/h1-7,12,14H,8-11H2,(H,20,21) |
InChI Key |
AEIVQVNPRJYLJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1CCNC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide typically involves the following steps:
Preparation of 2,3-dihydro-1H-inden-1-one: This intermediate can be synthesized from 3-chloropropionyl chloride and chlorobenzene in the presence of aluminum chloride and concentrated sulfuric acid.
Formation of the ethyl linker: The 2,3-dihydro-1H-inden-1-one is then reacted with an appropriate ethylating agent to introduce the ethyl chain.
Coupling with 3-chlorobenzoyl chloride: The final step involves coupling the ethylated intermediate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The chloro group at the benzamide's meta position undergoes nucleophilic substitution under controlled conditions. This reactivity is critical for introducing new functional groups or modifying the compound's electronic properties.
Key Reactions:
-
Aromatic substitution with hydroxide (OH⁻) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (80–120°C).
-
Buchwald-Hartwig amination using palladium catalysts to replace chlorine with amine groups.
| Reaction Type | Conditions | Product |
|---|---|---|
| Hydrolysis | KOH/EtOH, reflux | 3-Hydroxybenzamide derivative |
| Amination | Pd(OAc)₂, XPhos, 100°C | 3-Aminobenzamide analog |
Amide Bond Reactivity
The amide bond participates in hydrolysis and condensation reactions, influenced by steric effects from the dihydroindene group.
Hydrolysis Pathways:
-
Acidic hydrolysis (HCl/H₂O, 60°C): Cleaves the amide bond to yield 3-chlorobenzoic acid and 2-(2,3-dihydro-1H-inden-1-yl)ethylamine.
-
Basic hydrolysis (NaOH/EtOH, reflux): Produces the sodium salt of 3-chlorobenzoic acid.
Condensation Reactions:
-
Reacts with carboxylic acid chlorides to form bis-amide derivatives under Schotten-Baumann conditions.
Cycloaddition Involving the Dihydroindene Moiety
The dihydroindene’s conjugated double bond enables [4+2] Diels-Alder cycloaddition with electron-deficient dienophiles (e.g., maleic anhydride).
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 h | Hexacyclic adduct |
| Acrylonitrile | DCM, RT, 24 h | Substituted cyclohexene derivative |
This reactivity is pivotal for synthesizing polycyclic frameworks in medicinal chemistry.
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from analogs due to its dihydroindene group:
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| N-(2-Ethylindan-1-yl)benzamide | Ethyl substituent | Enhanced steric hindrance reduces nucleophilic substitution rates |
| 3-Chloro-N-(indol-3-yl-ethyl)benzamide | Indole moiety | Preferential participation in electrophilic substitution over cycloaddition |
Biological Interaction Pathways
Though not explicitly studied for this compound, structurally related amides inhibit histone deacetylases (HDACs) via coordination to zinc ions in enzymatic active sites . This suggests potential for analogous metal-binding interactions.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The compound can be synthesized through various methods, including the reaction of appropriate indene derivatives with chloroacetyl chloride under basic conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that compounds similar to 3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide exhibit significant antimicrobial activity. A study evaluating a series of chlorinated benzamides found that they demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . This suggests potential applications in treating bacterial infections.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of benzamide derivatives. For instance, compounds with structural similarities to 3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide have shown promising results in inhibiting cancer cell proliferation in vitro. A study reported that such compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways .
Cholinesterase Inhibition
Another notable application is the inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. Compounds structurally related to 3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide have demonstrated significant AChE inhibitory activity, making them candidates for further development as cognitive enhancers .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of 3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide is essential for optimizing its biological properties. The presence of specific functional groups influences its lipophilicity and binding affinity to biological targets. Studies have shown that modifications to the benzamide moiety can enhance its potency against various pathogens while minimizing toxicity .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Antimicrobial Screening : A series of chlorinated benzamides were screened against multiple microbial strains. The results indicated that certain derivatives exhibited higher efficacy than standard antibiotics like penicillin and ciprofloxacin .
- Cancer Cell Line Studies : In vitro studies demonstrated that specific derivatives could reduce cell viability in human cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Neuroprotective Effects : Compounds similar to 3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide were tested for their ability to cross the blood-brain barrier and inhibit AChE, showing promise as potential treatments for Alzheimer's disease .
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous benzamides and related derivatives to highlight key differences in substituents, biological activity, and applications.
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The chloro group in 3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide enhances binding to hydrophobic pockets in target proteins compared to non-chlorinated analogs like N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide . JNJ-63533054’s oxoethylamino group and stereochemistry contribute to its high potency (EC50 = 16 nM) and blood-brain barrier penetration, making it a candidate for CNS disorders .
Physicochemical Properties :
- Hydroxy-substituted analogs (e.g., 5-Chloro-N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide) exhibit increased aqueous solubility but reduced membrane permeability due to higher polarity .
- Sulfonamide derivatives (e.g., 3-Chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide) show distinct reactivity profiles, favoring interactions with sulfonamide-binding enzymes .
Synthetic and Metabolic Considerations :
- Pyrrolidine- and thiophene-containing analogs require multi-step syntheses but demonstrate improved metabolic stability due to steric shielding of the amide bond .
- Ethyl-substituted dihydroindene derivatives are synthesized under milder conditions but may lack the target affinity seen in chloro-substituted compounds .
Biological Activity
3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The chemical structure of 3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide can be represented as follows:
- IUPAC Name : 3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide
- Molecular Formula : C16H18ClN
- Molecular Weight : 273.78 g/mol
Antibacterial Activity
Recent studies have demonstrated that benzamide derivatives exhibit significant antibacterial properties. For instance, compounds structurally similar to 3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide | TBD | TBD |
| Control (Ciprofloxacin) | 2 | S. aureus, E. coli |
Anti-cancer Activity
Benzamide derivatives have also been investigated for their anti-cancer properties. For example, certain benzamide compounds have shown promise in inhibiting tumor growth by targeting specific cancer cell lines through the modulation of apoptosis pathways and cell cycle arrest .
Study on Antibacterial Efficacy
A study published in the International Journal of Pharmaceutical Sciences and Research highlighted the antibacterial efficacy of various benzamide derivatives, including those structurally related to 3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide. The research demonstrated that these compounds could inhibit bacterial growth effectively, suggesting their potential use as therapeutic agents against resistant strains .
Research on Anti-cancer Properties
Another significant study focused on the anti-cancer activity of benzamide derivatives, revealing that they could induce apoptosis in cancer cells through the activation of caspase pathways. This finding indicates a potential therapeutic application for compounds like 3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide in oncology .
Q & A
Basic: What are common synthetic routes for 3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide, and how are reaction conditions optimized?
Methodological Answer:
The compound is typically synthesized via amide coupling reactions. A standard approach involves reacting 3-chlorobenzoyl chloride with 2-(2,3-dihydro-1H-inden-1-yl)ethylamine under anhydrous conditions. Microwave-assisted synthesis (e.g., using DCQX as a catalyst) can enhance reaction efficiency, reducing time from hours to minutes while maintaining yields of ~60–70% . Optimization includes controlling temperature (80–100°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 amine-to-acyl chloride). Post-synthesis purification often employs column chromatography or recrystallization, validated by NMR and mass spectrometry .
Basic: How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
Characterization involves:
- Spectroscopy : ¹H/¹³C NMR to confirm amide bond formation and substituent positions. For example, the indenyl proton signals appear as multiplet peaks at δ 2.5–3.5 ppm . UV-Vis spectroscopy (λmax ~270 nm) identifies conjugation in the benzamide moiety .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths and angles. For example, a related nickel complex showed a distorted square planar geometry (Ni–S: 2.15 Å, Ni–O: 1.89 Å) . Powder XRD differentiates polymorphs via minor peak shifts (e.g., 2θ = 12.5° vs. 12.7°) .
Advanced: How do computational methods like DFT contribute to understanding its electronic properties and reactivity?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals, predicting reactivity. For analogous indenyl-benzamides:
- HOMO-LUMO gaps (~4.5 eV) indicate moderate electrophilicity.
- Mulliken charges reveal electron-deficient regions at the chloro-substituted benzene, guiding nucleophilic attack sites .
- Molecular Electrostatic Potential (MEP) maps visualize charge distribution, showing negative potential at the amide oxygen and positive potential at the indenyl group .
Advanced: What strategies address polymorphism in this compound, and how are different forms characterized?
Methodological Answer:
Polymorphs are identified via:
- PXRD : Capillary PXRD detects subtle lattice differences (e.g., unit cell parameters: a = 14.601 Å vs. 14.580 Å) .
- SSNMR : ¹³C SSNMR distinguishes polymorphs through chemical shift variations (e.g., carbonyl carbons at 168 ppm vs. 170 ppm) .
- Thermal Analysis : DSC reveals distinct melting endotherms (ΔH ~10 J/g differences).
Crystallization conditions (solvent polarity, cooling rates) are optimized to isolate specific forms .
Advanced: How is X-ray diffraction data processed using software like SHELX, and what challenges arise in refinement?
Methodological Answer:
SHELXL refines structures via iterative least-squares minimization. Key steps:
- Data Integration : Raw data from detectors are scaled and corrected for absorption (SADABS).
- Model Building : Initial atom positions are assigned using SHELXD (direct methods).
- Refinement : Anisotropic displacement parameters and hydrogen bonding networks are adjusted. Challenges include resolving disordered solvent molecules and twinning in low-symmetry space groups (e.g., P2₁/c) . ORTEP-3 visualizes thermal ellipsoids to validate atomic displacement .
Advanced: How are reaction mechanisms analyzed in its synthesis using kinetic and mechanistic studies?
Methodological Answer:
Mechanistic insights are gained via:
- Kinetic Profiling : Monitoring reaction progress by HPLC to determine rate constants (k ≈ 0.02 s⁻¹ at 80°C) .
- Isotopic Labeling : ¹⁸O-tracing in amide bonds confirms nucleophilic acyl substitution pathways.
- Computational Transition State Modeling : Identifies energy barriers for intermediates (e.g., tetrahedral oxyanion stabilization) .
Advanced: How are biological activities like antimicrobial effects evaluated, and what computational tools support these studies?
Methodological Answer:
- Antimicrobial Assays : Broth microdilution (MIC values vs. E. coli, S. aureus) .
- Docking Studies : AutoDock Vina predicts binding to bacterial enzymes (e.g., dihydrofolate reductase) with binding energies ≤−7.2 kcal/mol .
- QSAR Models : Correlate substituent electronegativity (e.g., Cl at para position) with activity trends .
Advanced: How do structural modifications (e.g., halogen substitution) impact pharmacological activity?
Methodological Answer:
- Halogen Scanning : Replacing Cl with F or Br alters lipophilicity (logP changes by ±0.5) and binding affinity. For example, 3-fluoro analogs show improved AMPA receptor modulation (IC₅₀ = 12 nM vs. 18 nM for Cl) .
- Crystallographic SAR : SCXRD reveals that bulkier substituents on the indenyl group induce steric hindrance, reducing target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
